2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one
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Overview
Description
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a suitable piperazine precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include neurotransmitter release and receptor activation, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like 1-(2-chloroethyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine share structural similarities.
Cyclobutyl Amines: Compounds such as 3-aminocyclobutylamine and its derivatives.
Uniqueness
2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C11H19N3O/c12-8-5-10(6-8)13-3-4-14-9(7-13)1-2-11(14)15/h8-10H,1-7,12H2 |
InChI Key |
GMLJZQJMNPFACL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)C3CC(C3)N |
Origin of Product |
United States |
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